molecular formula C22H27Br2N B12592113 3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole CAS No. 612822-59-0

3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole

Cat. No.: B12592113
CAS No.: 612822-59-0
M. Wt: 465.3 g/mol
InChI Key: FNKYNKZHOSHCSU-INIZCTEOSA-N
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Description

3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including medicinal chemistry and materials science. The presence of bromine atoms at the 3 and 6 positions of the carbazole ring significantly alters its chemical properties, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole can be synthesized through several methods. One common approach involves the bromination of carbazole using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction typically proceeds under mild conditions and yields the desired dibrominated product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs a similar bromination process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole is unique due to the presence of the 3,7-dimethyloctyl group, which enhances its solubility in organic solvents and its potential interactions with biological targets. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

612822-59-0

Molecular Formula

C22H27Br2N

Molecular Weight

465.3 g/mol

IUPAC Name

3,6-dibromo-9-[(3S)-3,7-dimethyloctyl]carbazole

InChI

InChI=1S/C22H27Br2N/c1-15(2)5-4-6-16(3)11-12-25-21-9-7-17(23)13-19(21)20-14-18(24)8-10-22(20)25/h7-10,13-16H,4-6,11-12H2,1-3H3/t16-/m0/s1

InChI Key

FNKYNKZHOSHCSU-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](CCCC(C)C)CCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br

Canonical SMILES

CC(C)CCCC(C)CCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br

Origin of Product

United States

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